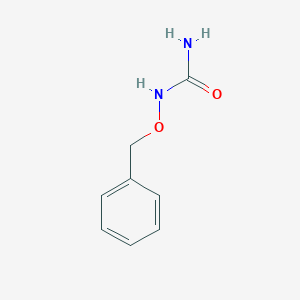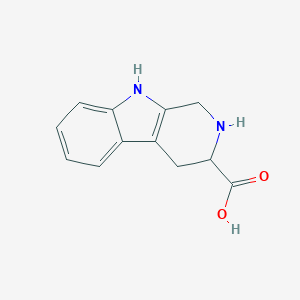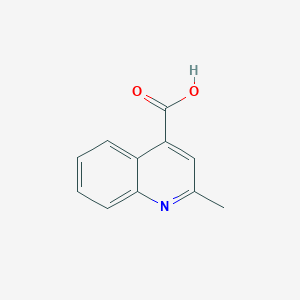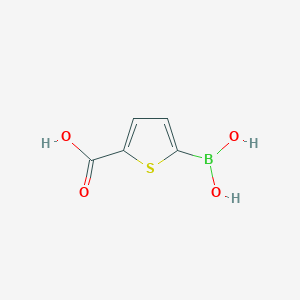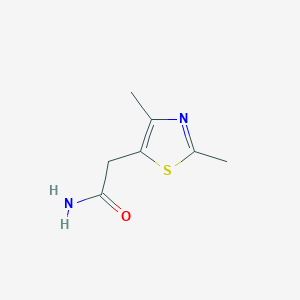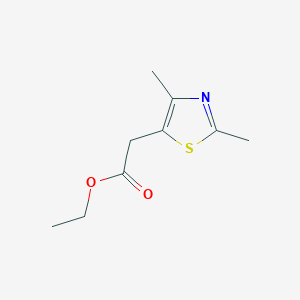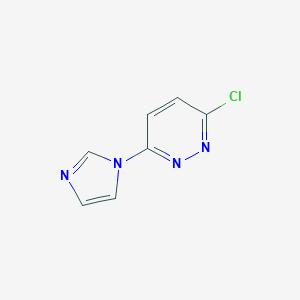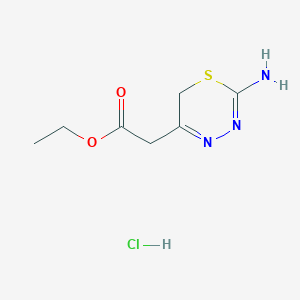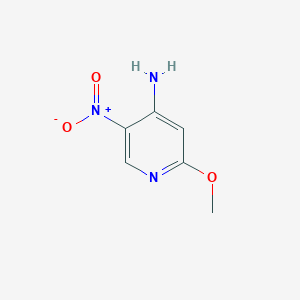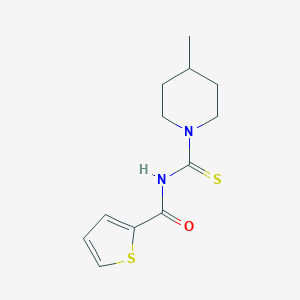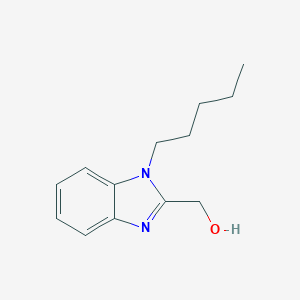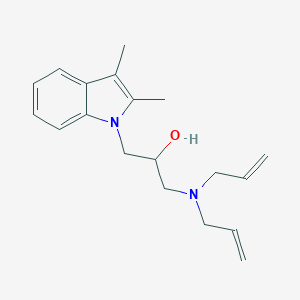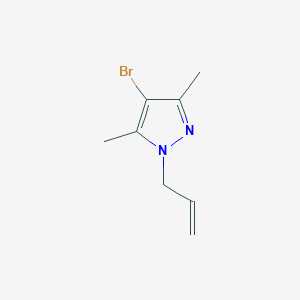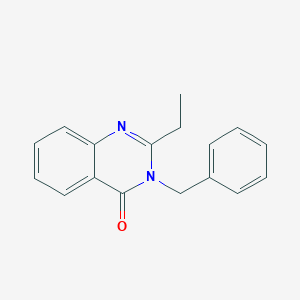
3-benzyl-2-ethylquinazolin-4(3H)-one
概要
説明
3-benzyl-2-ethylquinazolin-4(3H)-one is a heterocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique chemical and biological properties, making it a promising candidate for various research fields.
作用機序
The mechanism of action of 3-benzyl-2-ethylquinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and modulate the expression of various genes involved in inflammation and cell proliferation.
生化学的および生理学的効果
3-benzyl-2-ethylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-benzyl-2-ethylquinazolin-4(3H)-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on different biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to ensure that proper safety protocols are followed.
将来の方向性
There are several future directions for research on 3-benzyl-2-ethylquinazolin-4(3H)-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. In addition, there is potential for the development of new derivatives of this compound with improved properties and specificity for different biological targets.
科学的研究の応用
3-benzyl-2-ethylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
特性
CAS番号 |
297762-56-2 |
|---|---|
製品名 |
3-benzyl-2-ethylquinazolin-4(3H)-one |
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
3-benzyl-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChIキー |
NARRNFVSQSGDNM-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

